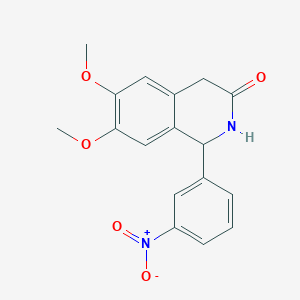
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide, also known as ECA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is not yet fully understood. However, studies have suggested that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide may exert its anticancer effects by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide. One area of interest is in the development of new organic electronic devices that incorporate N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide as a hole-transport material. Another potential direction is in the study of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide as a potential therapeutic agent for other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in various fields and to explore new applications for this promising compound.
Méthodes De Synthèse
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 9-ethylcarbazole with 4-ethylphenol, followed by the addition of acetyl chloride. The resulting product is then purified using chromatography to obtain N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide in its pure form.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of organic electronics, where N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has been shown to have excellent charge-transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).
In addition to its application in organic electronics, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide has also been studied for its potential use as an anticancer agent. Studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-9-12-19(13-10-17)28-16-24(27)25-18-11-14-23-21(15-18)20-7-5-6-8-22(20)26(23)4-2/h5-15H,3-4,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINKGVXVWZFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)
![N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)di-4,1-phenylene]bis(2,2-dimethylpropanamide)](/img/structure/B5230736.png)



![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)